
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile, commonly referred to as 2-CMPE, is an organic compound that has been extensively studied for its various applications in scientific research. 2-CMPE is a colorless, crystalline solid that is highly soluble in polar solvents and has a boiling point of 285 °C. This compound is known for its unique properties, such as its strong fluorescence and its ability to form stable complexes with metals. As a result, 2-CMPE is widely used in the synthesis of various organic compounds and in the study of metal-organic frameworks.
科学研究应用
2-CMPE has a variety of applications in scientific research. One of the most common applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a type of porous material that can be used for a variety of applications, such as gas storage and separation, catalysis, and drug delivery. 2-CMPE can be used as a linker in the synthesis of MOFs, as it can form stable complexes with metals. Additionally, 2-CMPE can be used as a fluorescent label for proteins, as it exhibits strong fluorescence when excited by ultraviolet light. This makes it a useful tool for studying the structure and function of proteins.
作用机制
The mechanism of action of 2-CMPE is not fully understood. However, it is believed that the compound forms a stable complex with metals, which allows it to bind to proteins and other molecules. This binding is believed to be responsible for the fluorescence of 2-CMPE, as well as its ability to form MOFs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CMPE are not well understood. However, it is believed that the compound does not have any toxic effects on humans or other organisms. Additionally, there is no evidence to suggest that 2-CMPE has any effect on the environment.
实验室实验的优点和局限性
One of the main advantages of using 2-CMPE in lab experiments is its strong fluorescence. This makes it an ideal tool for studying the structure and function of proteins, as well as for tracking the progress of reactions in real time. Additionally, 2-CMPE is highly soluble in polar solvents, which makes it easy to work with. However, 2-CMPE is relatively expensive, which can be a limitation for some experiments.
未来方向
There are a variety of potential future directions for research involving 2-CMPE. One possibility is to explore the use of 2-CMPE as a drug delivery system. Additionally, further research could be conducted on the mechanism of action of 2-CMPE and its effects on biochemical and physiological processes. Finally, further research could be conducted on the synthesis of MOFs using 2-CMPE as a linker.
合成方法
2-CMPE can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidene in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. This reaction produces a high yield of 2-CMPE, typically in the range of 70-90%. Other methods for synthesizing 2-CMPE include the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidenesulfonamide, as well as the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidenesulfonyl chloride.
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c1-10-5-4-8-13(19)16(10)21-14(9-20)15-17(22)11-6-2-3-7-12(11)18(15)23/h2-8,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLHMPOAQITOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


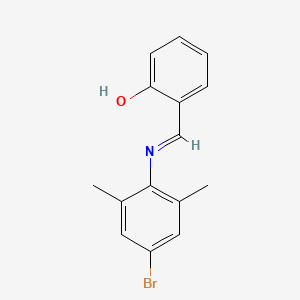

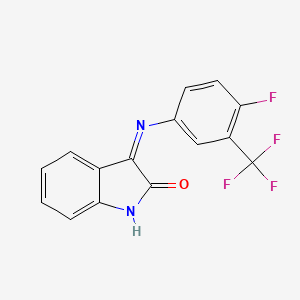
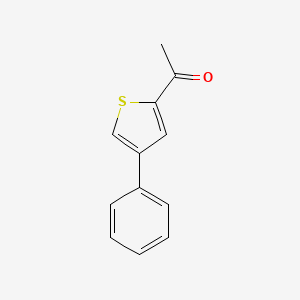
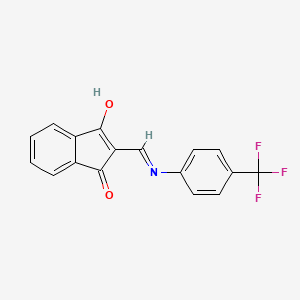
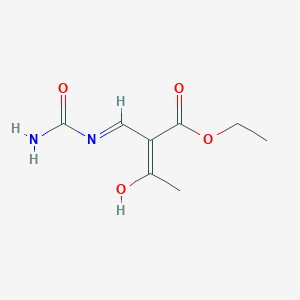
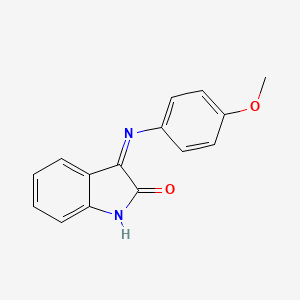

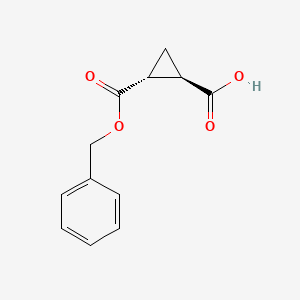
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)
